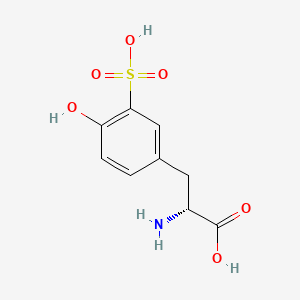
(R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-sulfobenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield. The choice of reaction conditions and equipment is crucial to ensure the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield sulfonated ketones, while reduction of the amino group may produce sulfonated amines.
科学研究应用
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in key biological processes. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
4-hydroxy-3-sulfobenzoic acid: Contains a similar sulfonic acid group but lacks the amino acid moiety.
2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the sulfonic acid group.
Uniqueness
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is unique due to the presence of both the sulfonic acid and amino acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes the compound a valuable tool for scientific research and industrial applications.
属性
分子式 |
C9H11NO6S |
|---|---|
分子量 |
261.25 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO6S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m1/s1 |
InChI 键 |
VXGXODOSTOUUBH-ZCFIWIBFSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)S(=O)(=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)
![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
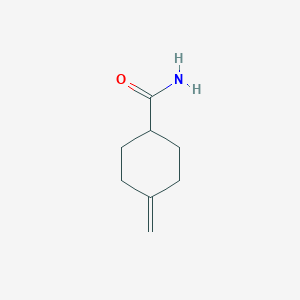
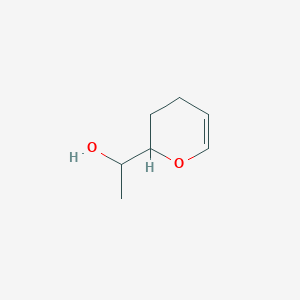

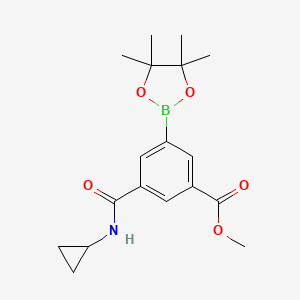
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
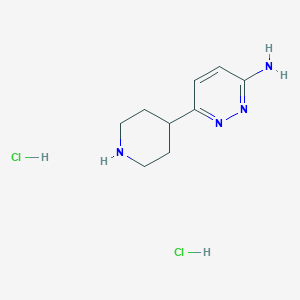
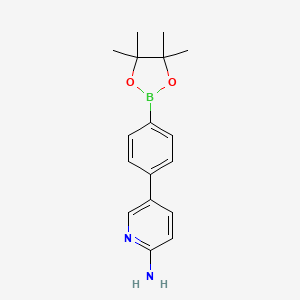
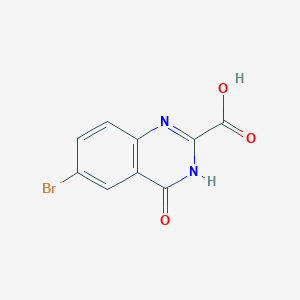
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
